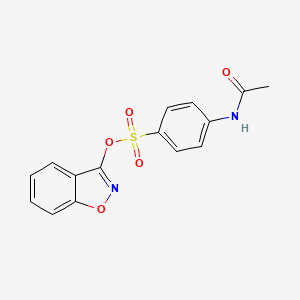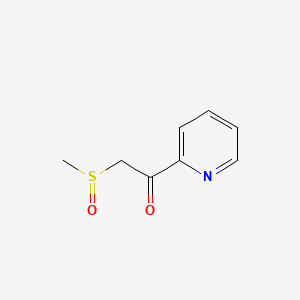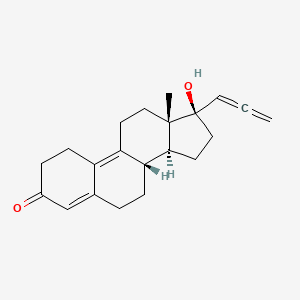
P18IN011
Vue d'ensemble
Description
Applications De Recherche Scientifique
P18IN011 has a wide range of applications in scientific research:
Chemistry: Used as a tool to study protein interactions, particularly those involving cyclin-dependent kinases.
Biology: Helps in understanding cell cycle regulation and the role of p18 in cellular processes.
Medicine: Potential therapeutic applications in expanding hematopoietic stem cells for bone marrow transplants.
Industry: Could be used in the development of new drugs targeting cell cycle-related diseases.
Mécanisme D'action
Target of Action
The primary target of P18IN011 is the p18 protein . This protein plays a crucial role in the regulation of the cell cycle, and its interaction with this compound leads to the disruption of the p18-Cdk6 complex .
Mode of Action
This compound directly interacts with the p18 protein, blocking its activity . Specifically, it disrupts the formation of the p18-Cdk6 complex, a key component in cell cycle regulation .
Biochemical Pathways
The disruption of the p18-Cdk6 complex by this compound affects the cell cycle regulation pathway . This disruption can lead to changes in cell proliferation and apoptosis, although this compound is suggested to exert little influence on these processes .
Pharmacokinetics
It is known that this compound is soluble in dmso at a concentration of 50 mg/ml , which may influence its bioavailability.
Result of Action
The action of this compound leads to significant biological effects. It has been shown to expand hematopoietic stem cells’ (HSCs) long-term repopulating ability by approximately 4.2-fold and increase the frequency with an ED50 of 5.70 µM .
Action Environment
It is known that this compound should be stored at a temperature of 2-8°c and protected from light , suggesting that these factors may influence its stability and efficacy.
Analyse Biochimique
Biochemical Properties
1,2-Benzoxazol-3-yl 4-acetamidobenzenesulfonate is known to disrupt the formation of the p18-Cdk6 complex, with no effect on the p16-Cdk6 interaction . This suggests that it may have a role in regulating cell cycle progression, as Cdk6 is a key player in cell cycle control.
Cellular Effects
In cellular contexts, 1,2-Benzoxazol-3-yl 4-acetamidobenzenesulfonate has been shown to significantly expand Hematopoietic Stem Cells (HSCs) long-term repopulating ability by 4.2-fold and increase the frequency with an ED 50 of 5.70 µM . It is suggested to exert little influence through cell proliferation and apoptosis .
Molecular Mechanism
The molecular mechanism of action of 1,2-Benzoxazol-3-yl 4-acetamidobenzenesulfonate involves direct interaction with the p18 protein . By blocking the activity of p18, it disrupts the formation of the p18-Cdk6 complex, thereby potentially altering cell cycle progression .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La synthèse de P18IN011 implique la formation d'un cycle benzoxazole suivie de l'introduction d'un groupe acétamido et d'une fraction benzènesulfonate. Les étapes clés comprennent :
Formation du cycle benzoxazole : Ceci peut être réalisé par cyclisation de la 2-aminophénol avec un dérivé d'acide carboxylique.
Introduction du groupe acétamido : Acétylation du groupe amino à l'aide d'anhydride acétique ou de chlorure d'acétyle.
Sulfonation : La dernière étape consiste à sulfoner le cycle benzène à l'aide de trioxyde de soufre ou d'acide chlorosulfonique.
Méthodes de production industrielle : La production industrielle de this compound suivrait probablement des voies de synthèse similaires mais à plus grande échelle, utilisant des réacteurs à écoulement continu pour garantir une qualité et un rendement constants. Les conditions réactionnelles seraient optimisées en termes de température, de pression et de choix de solvant afin de maximiser l'efficacité et de minimiser les sous-produits.
Types de réactions :
Oxydation : this compound peut subir des réactions d'oxydation, en particulier au niveau du cycle benzoxazole.
Réduction : Le composé peut être réduit au niveau du groupe sulfonate dans des conditions spécifiques.
Substitution : Des réactions de substitution électrophile peuvent se produire sur le cycle benzène, permettant une fonctionnalisation supplémentaire.
Réactifs et conditions courantes :
Oxydation : Réactifs comme le permanganate de potassium ou le trioxyde de chrome.
Réduction : Réactifs tels que l'hydrure de lithium aluminium ou l'hydrogène gazeux avec un catalyseur au palladium.
Substitution : Conditions impliquant des agents halogénants ou des mélanges nitrants.
Produits principaux :
Oxydation : Formation de dérivés sulfones.
Réduction : Formation de dérivés amines.
Substitution : Introduction de divers groupes fonctionnels tels que les halogénures, les groupes nitro ou les groupes alkyles.
4. Applications de recherche scientifique
This compound a une large gamme d'applications en recherche scientifique :
Chimie : Utilisé comme outil pour étudier les interactions protéiques, en particulier celles impliquant les kinases dépendantes des cyclines.
Biologie : Aide à comprendre la régulation du cycle cellulaire et le rôle de p18 dans les processus cellulaires.
Médecine : Applications thérapeutiques potentielles dans l'expansion des cellules souches hématopoïétiques pour les transplantations de moelle osseuse.
Industrie : Pourrait être utilisé dans le développement de nouveaux médicaments ciblant les maladies liées au cycle cellulaire.
5. Mécanisme d'action
This compound exerce ses effets en se liant directement à la protéine p18, bloquant ainsi son interaction avec Cdk6. Cette perturbation empêche la formation du complexe p18-Cdk6, qui est crucial pour la progression du cycle cellulaire. En inhibant cette interaction, this compound favorise l'autorenouvellement des cellules souches hématopoïétiques et améliore leur capacité de repopulation à long terme .
Composés similaires :
Inhibiteurs de P16INK4A : Ces composés ciblent également les kinases dépendantes des cyclines mais ont une spécificité et des effets différents.
Inhibiteurs de P27Kip1 : Une autre classe d'inhibiteurs qui régulent le cycle cellulaire en interagissant avec différentes kinases dépendantes des cyclines.
Unicité de this compound : this compound est unique dans son inhibition sélective de l'interaction p18-Cdk6 sans affecter l'interaction p16-Cdk6. Cette spécificité permet une modulation ciblée du cycle cellulaire, ce qui en fait un outil précieux à la fois pour la recherche et les applications thérapeutiques potentielles .
Comparaison Avec Des Composés Similaires
P16INK4A Inhibitors: These compounds also target cyclin-dependent kinases but have different specificity and effects.
P27Kip1 Inhibitors: Another class of inhibitors that regulate the cell cycle by interacting with different cyclin-dependent kinases.
Uniqueness of P18IN011: this compound is unique in its selective inhibition of the p18-Cdk6 interaction without affecting the p16-Cdk6 interaction. This specificity allows for targeted modulation of the cell cycle, making it a valuable tool in both research and potential therapeutic applications .
Propriétés
IUPAC Name |
1,2-benzoxazol-3-yl 4-acetamidobenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O5S/c1-10(18)16-11-6-8-12(9-7-11)23(19,20)22-15-13-4-2-3-5-14(13)21-17-15/h2-9H,1H3,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIXNKGXJEIVCDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)OC2=NOC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00320154 | |
| Record name | 1,2-Benzoxazol-3-yl 4-acetamidobenzene-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00320154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77408-67-4 | |
| Record name | NSC355390 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=355390 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2-Benzoxazol-3-yl 4-acetamidobenzene-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00320154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















